
N,2-Dimethyl-1,3-propanediamine
Overview
Description
N,2-Dimethyl-1,3-propanediamine is an organic compound with the molecular formula C5H14N2. It is a clear, colorless liquid that is fully miscible in water. This compound is a type of diamine, which means it contains two amine groups. It is used in various industrial applications, including the production of dyes, ion exchange resins, and as a curing agent for epoxy resins .
Preparation Methods
N,2-Dimethyl-1,3-propanediamine can be synthesized through a two-step process. The first step involves the reaction of dimethylamine with acrylonitrile to produce N,N-dimethylaminopropionitrile. This reaction is typically carried out in a fixed bed reactor at temperatures ranging from 10 to 120°C, with a molar ratio of dimethylamine to acrylonitrile of 10:1 to 1:1 . The second step involves the hydrogenation of N,N-dimethylaminopropionitrile to produce this compound. This step is carried out under high pressure (3 to 10 MPa) using a Raney-Nickel catalyst and an alcohol solution containing a small amount of alkali .
Chemical Reactions Analysis
N,2-Dimethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceuticals
N,N-Dimethyl-1,3-propanediamine serves as an important pharmaceutical intermediate . It is utilized in the synthesis of various active pharmaceutical ingredients (APIs) due to its ability to undergo nucleophilic substitution reactions. This compound plays a critical role in the development of drugs targeting various conditions such as infections and chronic diseases .
Agrochemicals
In the agrochemical sector, DMAPA is employed as a building block for pesticides and herbicides . Its amine groups facilitate the formation of complex molecules that exhibit herbicidal and insecticidal properties. The compound's versatility allows it to be modified for specific agricultural applications, enhancing crop protection strategies .
Polymer Chemistry
N,N-Dimethyl-1,3-propanediamine is used in polymer chemistry as a curing agent and cross-linking agent. It enhances the mechanical properties of polymers and resins by promoting network formation during polymerization processes. This application is particularly valuable in the production of epoxy resins and polyurethane foams .
Chemical Synthesis
As a chemical intermediate , DMAPA is involved in various synthetic pathways. It is used in the production of surfactants, lubricants, and other industrial chemicals. The compound's reactivity makes it suitable for synthesizing complex organic molecules through condensation reactions .
Case Study 1: Synthesis of Pharmaceutical Compounds
A study demonstrated the use of N,N-dimethyl-1,3-propanediamine in synthesizing a novel class of antibiotics. The compound was reacted with various acyl chlorides to produce amides that exhibited potent antibacterial activity against resistant strains of bacteria. The yield and purity of the synthesized compounds were optimized using DMAPA as a key reagent .
Case Study 2: Development of Agrochemicals
Research highlighted DMAPA's role in developing a new herbicide formulation. By modifying the structure of existing herbicides with DMAPA derivatives, researchers achieved improved efficacy and reduced toxicity profiles. Field trials showed enhanced weed control with minimal environmental impact compared to conventional formulations .
Mechanism of Action
The mechanism of action of N,2-Dimethyl-1,3-propanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and ionic interactions with other molecules, which can influence its reactivity and interactions in chemical and biological systems . The specific pathways and targets depend on the context in which the compound is used, such as in the synthesis of pharmaceuticals or polymers.
Comparison with Similar Compounds
N,2-Dimethyl-1,3-propanediamine can be compared with other similar compounds, such as:
1,3-Diaminopropane: This compound has a similar structure but lacks the dimethyl groups, which can affect its reactivity and applications.
2,2-Dimethyl-1,3-propanediamine: This compound has a similar structure but with two methyl groups on the central carbon, which can influence its physical and chemical properties
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other diamines.
Biological Activity
N,2-Dimethyl-1,3-propanediamine, also known as N,N'-dimethyl-1,3-propanediamine (DMAPA), is a diamine compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including toxicity, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C5H16N2
- Molecular Weight : 104.20 g/mol
- CAS Number : 111-33-1
- Solubility : Fully miscible in water at concentrations up to 1,000,000 mg/L at 25°C .
Biological Activity Overview
N,N'-Dimethyl-1,3-propanediamine has been studied for its various biological activities, including:
- Toxicity : It exhibits moderate acute toxicity. The median lethal doses (LD50) reported in animal studies vary significantly, indicating potential risks associated with exposure. For example:
- Sensitization and Irritation : The compound is known to cause skin sensitization and allergic dermatitis. In guinea pig maximization tests, it produced positive results for skin sensitization . Occupational exposure has led to reports of respiratory irritation among workers exposed to DMAPA vapors .
- Corrosivity : Due to its alkaline nature, DMAPA can cause local corrosive effects on tissues upon contact .
Therapeutic Potential
Despite its toxicity profile, N,N'-dimethyl-1,3-propanediamine has potential applications in various fields:
- Pharmaceutical Intermediate : It serves as an important raw material in the synthesis of pharmaceuticals and agrochemicals. Its role as a building block in organic synthesis highlights its utility in drug development .
- Coordination Chemistry : Research indicates that DMAPA can form coordination compounds with metal ions, which may have implications for developing new materials with specific functionalities .
Case Study 1: Toxicological Assessment
A comprehensive assessment of DMAPA's toxicity was conducted where repeated oral exposure was linked to local effects due to its corrosive nature. Workers exposed to DMAPA reported respiratory issues and irritation of mucosal membranes .
Case Study 2: Coordination Complexes
Studies have shown that complexes formed with DMAPA exhibit selective sensing behavior towards various analytes. For instance, copper complexes derived from DMAPA have been synthesized and characterized for their potential use in environmental monitoring and sensor applications .
Summary of Findings
Properties
IUPAC Name |
N',2-dimethylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(3-6)4-7-2/h5,7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXXLXZPQLQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597563 | |
Record name | N~1~,2-Dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251384-75-4 | |
Record name | N~1~,2-Dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,2-Dimethyl-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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